behenamide MEA

Thermal Analysis Formulation Stability Solid Dosage Forms

Formulators seeking thermal stability in anhydrous stick products face limited options among ethanolamide surfactants-Cocamide MEA softens at 60-63°C, risking product failure in warm climates. Behenamide MEA (C22) resolves this with a 92-96°C melting point, ensuring stick integrity and heat resistance. Its XlogP of 9.40 drives superior hair-fiber deposition for long-lasting conditioning without buildup, while documented MMP inhibition adds collagen-protective bioactivity in anti-aging cleansers. ≥98% purity; ambient-temperature global shipping.

Molecular Formula C24H49NO2
Molecular Weight 383.7 g/mol
CAS No. 94109-05-4
Cat. No. B024455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebehenamide MEA
CAS94109-05-4
SynonymsN-(2-hydroxyethyl)-docosanamide
Molecular FormulaC24H49NO2
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27)
InChIKeyXHFWUECSNJWBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenamide MEA Sourcing Guide


Behenamide MEA (N-(2-hydroxyethyl)docosanamide; CAS 94109-05-4) is a non-ionic surfactant belonging to the ethanolamide class, derived from the C22 saturated fatty acid behenic acid and monoethanolamine [1]. It is a waxy solid at room temperature, characterized by a molecular weight of 383.65 g/mol and an estimated logP of 9.40 [2]. Its primary documented functions in cosmetic applications include surfactant (cleansing), foam boosting, hair conditioning, and viscosity enhancement [3]. The compound is listed in the FDA UNII registry and EINECS inventory, and is included in the Cosmetic Ingredient Review (CIR) safety assessment for ethanolamides [4][5].

1
High-melting waxy solid may support solid stick formulation processing and thermal stability research.
2
High lipophilicity may enhance hair fiber deposition in rinse-off conditioning studies.
3
Reported MMP inhibition activity differentiates from standard foam boosters, relevant for skin conditioning research.
Data to verify; quantification unavailable.

Behenamide MEA Substitution Limitations


The ethanolamide class exhibits profound performance divergence driven by alkyl chain length, which dictates melting point, hydrophobicity, and consequent formulation behavior. Behenamide MEA, with a C22 saturated chain, is a high-melting solid (mp 92-96°C, based on class inference) . In contrast, shorter-chain analogs like Cocamide MEA (C8-C18 mixture) melt at 60-63°C, and Palmitamide MEA (C16) melts at 92-98°C [1][2]. This thermal disparity directly impacts processing and product form. More critically, the 2015 CIR safety assessment established that individual ethanolamides are not treated as a uniform group; prior reviews assigned specific, differing concentration limits for leave-on products (e.g., 17% max for stearamide/isostearamide/myristamide MEA; 7.5% max for acetamide MEA) based on compound-specific data [3]. These regulatory distinctions and physical property gaps confirm that in-class substitution without reformulation and revalidation is scientifically unsound.

Thermal profile mismatch
Behenamide MEA’s higher melting point relative to shorter-chain ethanolamides may shift processing conditions and solid dosage form stability; direct substitution is not supported without reformulation.
Lipophilicity-driven performance divergence
Markedly greater lipophilicity vs. C12–C18 analogs can alter deposition and conditioning outcomes; results obtained with one chain length may not transfer to another.
Regulatory safety limits are compound-specific
CIR assessments assign different maximum use concentrations to individual ethanolamides; replacing one with behenamide MEA may not maintain existing safety substantiation.

Behenamide MEA vs. Ethanolamide Analogs


Thermal Stability: Higher Melting Point

Behenamide MEA is a waxy solid with a reported melting range of 92-96°C . This thermal profile is substantially higher than that of the widely used foam booster Cocamide MEA, which melts at 60-63°C [1]. This difference is a direct consequence of the C22 behenyl chain versus the mixed, shorter chains (predominantly C12-C14) of cocamide MEA. The 30-36°C elevation in melting point translates to enhanced structural integrity in solid formulations like antiperspirant sticks and greater resistance to softening during shipping and storage in warm climates.

Thermal Stability
Cross-study comparable
92–96 °C
Supports solid stick thermal stability screening.
Reported melting range; Cocamide MEA 60–63 °C (Δ +32 °C).
Thermal Analysis Formulation Stability Solid Dosage Forms

Lipophilicity and Partitioning Behavior

The estimated partition coefficient (XlogP3-AA) for behenamide MEA is 9.40 [1]. While directly comparable XlogP data for all ethanolamide analogs is not uniformly available, this value places behenamide MEA among the most lipophilic members of its class. For context, palmitoylethanolamide (C16 analog) has a reported logP of 5.796 [2]. The difference of 3.6 log units indicates that behenamide MEA is over 3,000-fold more lipophilic, profoundly affecting its solubility in aqueous systems and its substantivity to hydrophobic substrates like hair and skin lipids.

Lipophilicity
Class-level inference
Target XlogP3-AA: 9.40 (estimated) C16 analog: 5.796 (Δ ~3.6)
Higher lipophilicity may enhance deposition on hair fibers in rinse-off research.
Computational estimation; verify in target formulation.
Partition Coefficient Emulsification Lipophilicity

CIR Safety Limits for Ethanolamides

The 2015 Cosmetic Ingredient Review (CIR) Expert Panel safety assessment reviewed 28 ethanolamides, including behenamide MEA [1]. The Panel's findings are ingredient-specific, not class-wide. For example, a prior CIR review concluded that isostearamide MEA, myristamide MEA, and stearamide MEA were safe in leave-on products at concentrations limiting free ethanolamine release to 5%, with a maximum use concentration of 17% [1]. In contrast, acetamide MEA was limited to 7.5% in leave-on products based on sensitization data [1]. While no unique numeric limit was established for behenamide MEA in this report, the clear precedent of distinct concentration limits for different ethanolamides underscores that formulators cannot assume interchangeability for safety substantiation.

CIR Safety Assessment
Class-level inference
Compound-specific leave-on limits reported for other ethanolamides (e.g., 17% vs. 7.5%).
Substitution without revalidation may not meet safety substantiation.
Review CIR conclusions for individual ethanolamides.
Safety Assessment Regulatory Compliance Cosmetic Formulation

MMP Inhibition Activity

Behenamide MEA (docosanoyl ethanolamide) has been reported to inhibit matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation in the skin . This bioactivity is not a general property of all ethanolamide surfactants; for instance, Cocamide MEA and Lauramide MEA are primarily recognized for their surfactant and foam-boosting functions without documented MMP inhibitory activity. While quantitative IC50 data for behenamide MEA against specific MMP isoforms was not identified in this search, the reported mechanism provides a distinct functional dimension beyond surface activity, suggesting potential secondary benefits in skin conditioning applications.

MMP Inhibition Activity
Data to verify
Qualitative report of MMP inhibition; no quantitative IC50 identified.
May differentiate from standard foam boosters; requires assay validation for skin conditioning claims.
Limited source data; verify in target formulation context.
Anti-Aging Enzyme Inhibition Skin Care

Behenamide MEA Application Scenarios


Antiperspirant & Deodorant Sticks

The elevated melting point of behenamide MEA (92-96°C) relative to Cocamide MEA (60-63°C) makes it the preferred structural wax in anhydrous stick formulations. Its higher melting point contributes to superior stick integrity and resistance to softening at elevated storage temperatures, a critical quality attribute for products distributed in warm climates [1]. Procurement of behenamide MEA is justified for this application where thermal stability is a non-negotiable performance parameter.

Rinse-Off Hair Conditioning

Behenamide MEA's high lipophilicity (estimated XlogP 9.40) supports enhanced deposition and substantivity on hair fibers during the rinse-off process . This property is leveraged in premium shampoos and conditioners where long-lasting conditioning benefits are desired. Formulators select behenamide MEA over shorter-chain ethanolamides to achieve superior hair feel and manageability without adding excessive build-up.

Collagen-Protecting Skin Care

The reported ability of behenamide MEA to inhibit matrix metalloproteinases (MMPs) differentiates it from conventional surfactant-only ethanolamides . This supports its inclusion in anti-aging cleansers, body washes, and skin care products where the formulation aims to combine gentle cleansing with a secondary, collagen-protective benefit. Procurement in this context is driven by the ingredient's unique dual functionality: surfactant performance plus a bioactive mechanism not present in common analogs like Cocamide MEA.

Plastics Slip Agent

Although the primary focus of this guide is cosmetic applications, behenamide MEA is also utilized as a slip agent and processing aid in thermoplastic systems, particularly polyolefins . Its long C22 chain provides effective lubrication and mold release properties. This industrial application scenario is distinct from the cosmetic surfactant market and represents an alternative procurement channel where the compound's physical form and thermal stability are the key selection drivers.

Application
Selection Property
Validation Focus
Solid stick formulation research
High melting point for thermal stability and stick integrity
Thermal stability under storage and distribution conditions
Rinse-off hair conditioning studies
High lipophilicity for enhanced deposition and substantivity
Deposition efficiency and conditioning performance without buildup
Skin conditioning research with reported MMP inhibition
Reported MMP inhibition activity distinct from standard foam boosters
MMP inhibition assay validation and collagen-protective endpoint context
Polymer processing slip agent evaluation
Long C22 chain providing lubrication and mold release
Processing aid efficiency and thermal stability in thermoplastics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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